Cas no 194805-04-4 (Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate)

Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a fluorinated quinolone derivative with potential applications in pharmaceutical research, particularly as an intermediate in the synthesis of antibacterial agents. Its structure features a bromo-substituted quinoline core, enhancing reactivity for further functionalization, while the cyclopropyl group may contribute to improved biological activity. The ethyl ester moiety offers versatility in downstream modifications. This compound is valuable in medicinal chemistry for developing novel antibiotics due to its structural similarity to clinically relevant quinolones. High purity and well-defined synthetic pathways ensure reproducibility in research applications. Proper handling and storage are recommended due to its reactive functional groups.
Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate structure
194805-04-4 structure
Product name:Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
CAS No:194805-04-4
MF:C16H16BrNO3
MW:350.207143783569
MDL:MFCD31556894
CID:3301036
PubChem ID:15458198

Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 3-QUINOLINECARBOXYLIC ACID, 7-BROMO-1-CYCLOPROPYL-1,4-DIHYDRO-8-METHYL-4-OXO-, ETHYL ESTER
    • ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
    • NSAIANPWRHILKT-UHFFFAOYSA-N
    • 3-Quinolinecarboxylic acid,7-bromo-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-, ethyl ester
    • ethyl 7-bromo-1-cyclopropyl-8-methyl-1,4-dihydro-4-oxoquinoline-3-carboxylate
    • 194805-04-4
    • SCHEMBL5733629
    • AKOS037647628
    • AS-74308
    • ethyl7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
    • ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxoquinoline-3-carboxylate
    • Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
    • MDL: MFCD31556894
    • Inchi: 1S/C16H16BrNO3/c1-3-21-16(20)12-8-18(10-4-5-10)14-9(2)13(17)7-6-11(14)15(12)19/h6-8,10H,3-5H2,1-2H3
    • InChI Key: NSAIANPWRHILKT-UHFFFAOYSA-N
    • SMILES: BrC1C([H])=C([H])C2C(C(C(=O)OC([H])([H])C([H])([H])[H])=C([H])N(C=2C=1C([H])([H])[H])C1([H])C([H])([H])C1([H])[H])=O

Computed Properties

  • Exact Mass: 349.03136g/mol
  • Monoisotopic Mass: 349.03136g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 486
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.6
  • XLogP3: 3.7

Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Aaron
AR01DUF6-100mg
3-Quinolinecarboxylic acid,7-bromo-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-, ethyl ester
194805-04-4 93%
100mg
$68.00 2025-02-09
A2B Chem LLC
AX24470-250mg
3-Quinolinecarboxylic acid,7-bromo-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-, ethyl ester
194805-04-4 93%
250mg
$97.00 2024-04-20
Aaron
AR01DUF6-5g
3-Quinolinecarboxylic acid,7-bromo-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-, ethyl ester
194805-04-4 97%
5g
$624.00 2023-12-14
Ambeed
A825057-1g
Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
194805-04-4 93%
1g
$326.0 2025-02-27
1PlusChem
1P01DU6U-250mg
3-Quinolinecarboxylic acid,7-bromo-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-, ethyl ester
194805-04-4 93%
250mg
$121.00 2024-06-17
eNovation Chemicals LLC
D758997-250mg
3-Quinolinecarboxylic acid,7-bromo-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-, ethyl ester
194805-04-4 97%
250mg
$135 2025-02-20
eNovation Chemicals LLC
D758997-100mg
3-Quinolinecarboxylic acid,7-bromo-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-, ethyl ester
194805-04-4 97%
100mg
$100 2025-02-20
eNovation Chemicals LLC
D758997-250mg
3-Quinolinecarboxylic acid,7-bromo-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-, ethyl ester
194805-04-4 97%
250mg
$135 2025-02-27
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E908382-1g
ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
194805-04-4 97%
1g
2,203.20 2021-05-17
1PlusChem
1P01DU6U-1g
3-Quinolinecarboxylic acid,7-bromo-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-, ethyl ester
194805-04-4 97%
1g
$276.00 2024-06-17

Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate Related Literature

Additional information on Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Recent Advances in the Study of Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 194805-04-4)

Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 194805-04-4) is a synthetic quinolone derivative that has garnered significant attention in the field of medicinal chemistry due to its potential applications in drug development. Recent studies have focused on its structural properties, synthetic pathways, and biological activities, particularly its role as a precursor or intermediate in the synthesis of novel antimicrobial and anticancer agents.

The compound's unique structure, featuring a bromo substituent at the 7-position and a cyclopropyl group at the 1-position, contributes to its reactivity and potential pharmacological properties. Researchers have explored its utility in the synthesis of fluoroquinolone analogs, which are known for their broad-spectrum antibacterial activity. Recent publications highlight its use in the development of next-generation antibiotics targeting resistant bacterial strains.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the compound's efficacy as a key intermediate in the synthesis of novel quinolone-based inhibitors of bacterial DNA gyrase and topoisomerase IV. The study reported improved yield and purity of the target molecules, underscoring the compound's versatility in synthetic routes. Additionally, its stability under various reaction conditions makes it a valuable building block in medicinal chemistry.

Another area of interest is the compound's potential anticancer properties. Preliminary in vitro studies have shown that derivatives of Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate exhibit selective cytotoxicity against certain cancer cell lines, particularly those associated with breast and lung cancers. These findings were presented at the 2024 American Chemical Society National Meeting, where researchers discussed the compound's mechanism of action, which appears to involve the inhibition of key signaling pathways in tumor cells.

Despite these promising developments, challenges remain in optimizing the compound's pharmacokinetic and pharmacodynamic profiles. Recent efforts have focused on modifying its ester moiety to enhance bioavailability and reduce potential toxicity. Collaborative research between academic institutions and pharmaceutical companies is underway to address these limitations and advance the compound toward preclinical trials.

In conclusion, Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 194805-04-4) represents a promising scaffold for the development of new therapeutic agents. Its applications in antimicrobial and anticancer research highlight its versatility, and ongoing studies aim to unlock its full potential in drug discovery. Future research directions may include exploring its use in combination therapies and further elucidating its molecular targets.

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Amadis Chemical Company Limited
(CAS:194805-04-4)Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
A1246328
Purity:99%
Quantity:1g
Price ($):293